molecular formula C14H11N3O3 B2553866 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-29-9

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2553866
CAS No.: 1204297-29-9
M. Wt: 269.26
InChI Key: XFVKRAAFWIJHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key chemical scaffold in medicinal chemistry research, primarily investigated for its potential as an inhibitor of protein kinases. This dihydropyrazolopyrimidine core structure is a privileged framework for developing therapeutics targeting tyrosine kinase signaling pathways , which are critically implicated in oncogenesis and inflammatory diseases. Researchers utilize this compound as a versatile synthetic intermediate to generate focused libraries of analogs, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific kinase targets. Its mechanism of action is characterized by its ability to compete with ATP for binding in the catalytic cleft of kinase enzymes, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant cellular signaling. The carboxylic acid moiety at the 6-position provides a critical synthetic handle for further derivatization, often through amide coupling or esterification, to explore interactions with the kinase hinge region and adjacent hydrophobic pockets. This compound represents a valuable tool for probing kinase function, validating new therapeutic targets, and serving as a starting point for the design of novel small-molecule inhibitors in cancer and immunological research .

Properties

IUPAC Name

2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKPOYFEFIAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137779
Record name 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-29-9
Record name 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli-Type Multicomponent Reactions

Adapting the Biginelli reaction, this method employs 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds in a one-pot synthesis. The reaction proceeds via cyclocondensation in boiling DMF, producing 2-aryl-6-carboxy-4,7-dihydropyrazolo[1,5-a]pyrimidines in yields up to 80%.

Mechanistic Insights:

  • Step 1: Formation of an enamine intermediate between the aldehyde and 1,3-dicarbonyl compound.
  • Step 2: Nucleophilic attack by the 5-amino-pyrazole, followed by cyclization and dehydration.

Advanced Synthesis via β-Enaminones

β-Enaminone Intermediate Utilization

β-Enaminones, such as ethyl 3-aminocrotonate, serve as versatile building blocks. Reacting these with 3-phenyl-1H-pyrazole-4-carbaldehyde under microwave irradiation accelerates the formation of the pyrazolo[1,5-a]pyrimidine core, reducing reaction times from hours to minutes.

Advantages:

  • Scalability: Suitable for gram-scale production.
  • Purification: Avoids chromatographic steps due to high regioselectivity.

Pericyclic [4 + 2] Cycloaddition

Acyclic precursors like N-propargyl enaminones undergo thermal [4 + 2] cycloaddition to form the dihydropyrimidine ring. This method is notable for its atom economy and compatibility with diverse substituents.

Catalyst-Free and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-amino-pyrazole derivatives with 1,3-cyclohexanedione and aldehydes eliminates solvent use, achieving yields comparable to traditional methods (75–85%) while reducing environmental impact.

Aqueous-Mediated Reactions

Using polyethylene glycol-400 (PEG-400) as a green solvent, Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole carbaldehydes proceeds at room temperature, yielding intermediates that are oxidized to the target carboxylic acid.

Representative Protocol:

  • Reactants: 3-Phenyl-4-thioxo-2-thiazolidinone, 1-phenyl-3-arylpyrazole-4-carbaldehyde.
  • Conditions: PEG-400, 25°C, 6–8 hours.
  • Yield: 85–89%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Cyclocondensation DMF, 100°C, 12 h 70–80 High regioselectivity Requires toxic solvents
Biginelli-Type DMF, reflux, 24 h 65–80 One-pot synthesis Long reaction time
β-Enaminone Microwave, 150°C, 10 m 85–90 Rapid, scalable Specialized equipment needed
Mechanochemical Solvent-free, ball mill 75–85 Eco-friendly, low cost Limited substrate scope
PEG-400 Mediated PEG-400, 25°C, 8 h 85–89 Mild conditions, high yield Requires post-oxidation steps

Chemical Reactions Analysis

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the pyrazolo[1,5-a]pyrimidine core. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for various chemical modifications that can lead to novel derivatives with potentially enhanced properties.

Biology

Biologically, this compound exhibits significant enzyme inhibition and receptor modulation activities. It has been identified as an inhibitor of cAMP phosphodiesterase and a modulator of tyrosine kinase receptors. These interactions make it a useful tool for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound shows promise due to its ability to interact with various biological targets. Notably, it has demonstrated anticancer activity in vitro against several cancer cell lines. For example:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These values indicate significant cytotoxicity compared to standard chemotherapeutics like cisplatin . Additionally, the compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its unique chemical properties and versatility.

Case Studies

Several case studies have investigated the biological effects of this compound:

Cytotoxicity Assays : In vitro studies using A549 lung adenocarcinoma cells showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin.

Molecular Docking Studies : These studies have elucidated binding modes and mechanisms of action for various analogs against cancer targets, confirming their potential as multitarget inhibitors.

Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as c-AMP phosphodiesterase, and as a modulator of receptors, including tyrosine kinase receptors . These interactions lead to various biological effects, including the regulation of cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents (Positions) Biological Activity (IC50/Inhibition) Reference CAS/ID
Target Compound 2-Me, 3-Ph, 6-COOH Not reported (discontinued) 98555-13-6
3-(3-Fluorophenyl) Analog 2-Me, 3-(3-F-Ph), 6-COOH Discontinued (potential toxicity) 1706446-43-6
3-(4-Methoxyphenyl) Analog 2-Me, 3-(4-MeO-Ph), 6-COOH Discontinued (synthesis challenges) 1235995-82-0
4-(4-Chlorobenzyl)-7-oxo Analog (Compound 80) 4-(4-Cl-Bn), 6-COOH Aldose Reductase Differential Inhibitor Not specified
7-Oxo-N-phenethyl-5-phenyl Analog (Compound 2a) 5-Ph, 6-CONH-phenethyl PDE2 Inhibitor (IC50: 1.82 ± 0.29 μM) Not specified
  • Substituent Effects :
    • Phenyl Group (Position 3) : The 3-phenyl group in the target compound provides steric bulk and aromatic interactions, similar to dimethoxybenzene in BAY60-7550 . Fluorinated or methoxylated phenyl analogs (e.g., 3-(3-Fluorophenyl)) were discontinued due to stability or toxicity concerns .
    • Carboxylic Acid (Position 6) : Essential for binding to enzymes like aldose reductase and PDE2. Esterified derivatives (e.g., isopropyl esters) show reduced solubility in polar solvents but improved bioavailability .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Solubility (DMSO/DMF) Stability (Storage Conditions) LogP
Target Compound Soluble Sealed, 2–8°C Not reported
5-Methyl-7-aryl-6-COO-iPr Esters Soluble Room temperature ~1.5–2.0
Triazolo[1,5-a]pyrimidine Analog Not reported - -2.24
  • The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives but may limit membrane permeability.

Molecular Docking and Binding Interactions

  • Rigidity and Binding : The pyrazolo[1,5-a]pyrimidine core’s rigidity aligns with the active sites of PDE2 and aldose reductase. Docking studies suggest that the 3-phenyl group forms π-π interactions, while the carboxylic acid hydrogen-bonds with catalytic residues .
  • Comparative Analysis : Compound 2a (PDE2 inhibitor) shares structural similarity but replaces the 6-carboxylic acid with a carboxamide, enhancing lipophilicity and target affinity .

Research Implications and Challenges

  • Therapeutic Potential: The target compound’s structural features align with aldose reductase inhibitors (ARDIs), which selectively block pathogenic substrates without affecting antioxidant pathways . However, its discontinued status highlights synthesis or stability hurdles .
  • Future Directions :
    • Introduce bioisosteric replacements for the carboxylic acid (e.g., tetrazole) to improve pharmacokinetics.
    • Explore halogenated phenyl groups to balance steric effects and binding affinity.

Biological Activity

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has potential applications in medicinal chemistry due to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3C_{14}H_{11}N_3O_3, with a molecular weight of approximately 269.26 g/mol. Its structure features a pyrazolo-pyrimidine core with a phenyl group at the 3-position and a carboxylic acid group at the 6-position, contributing to its reactivity and biological properties .

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . Notably, it has been identified as an inhibitor of cAMP phosphodiesterase and a modulator of tyrosine kinase receptors . These interactions suggest potential applications in treating diseases related to cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar in structure to 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The most potent analogs were found to inhibit critical cancer targets like EGFR and VGFR2 at low IC50 values ranging from 0.3 to 24 µM .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[1,5-a]pyrimidines have been linked to reduced inflammation through inhibition of pro-inflammatory pathways. For example, certain derivatives have shown IC50 values below 50 µM in inhibiting NF-kB/AP-1 reporter activity in cell-based assays .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine:

Compound NameStructural FeaturesUnique Aspects
DorsomorphinInhibits BMP receptorsKnown for bone morphogenetic protein receptor inhibition
Hantzsch DihydropyridinesCalcium channel blockersShares structural features but differs in mechanism
Pyrazolo[5,1-b]quinazolinesKATP channel openersDifferent reactivity despite structural similarities

This table illustrates how slight variations in structure can lead to significant differences in biological activity .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies using A549 lung adenocarcinoma cells showed that treatment with 2-Methyl-7-oxo compounds resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .
  • Molecular Docking Studies : These studies have elucidated binding modes and mechanisms of action for various analogs against cancer targets, confirming their potential as multitarget inhibitors .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationTriethylamine, ethanol, reflux50–70
HydrolysisLiOH, THF/H₂O, RT85–90

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 2.5–2.7 ppm), while the phenyl group shows aromatic protons at δ 7.2–7.6 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.1 for analogous structures) .

Advanced: How can researchers optimize cyclocondensation reactions to mitigate low yields?

Low yields often arise from competing side reactions or incomplete cyclization. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) can accelerate cyclization .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .

Data Contradiction Note : Conflicting reports on optimal solvents (ethanol vs. DMF) suggest solvent-dependent regioselectivity. Researchers should validate conditions via small-scale trials .

Advanced: What computational tools are effective for predicting reactivity or binding interactions of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. SMILES/InChI keys (e.g., C14H13N3) enable input for software like Gaussian .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using crystallographic data from related pyrazolo[1,5-a]pyrimidines .

Advanced: How should researchers address discrepancies in spectral data during structural validation?

  • Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl and phenyl groups .
  • Mass Spec Anomalies : High-resolution MS (HRMS) distinguishes between isobaric fragments and confirms molecular formulas .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry (see analogous structures in ).

Basic: What safety protocols are essential when handling this compound?

  • GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2) .
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Advanced: What strategies exist for modifying the carboxylic acid moiety to enhance bioactivity?

  • Esterification : Convert to ethyl esters (e.g., ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) for improved lipophilicity .
  • Amide Formation : React with primary/secondary amines (e.g., n-hexylamine) to generate carboxamide derivatives, enhancing target affinity .

Q. Table 2: Derivative Synthesis Examples

DerivativeReagentsYield (%)Reference
Ethyl esterEthanol, H₂SO₄75–80
CarboxamideHATU, DIPEA60–70

Advanced: How can researchers reconcile conflicting solubility data in literature?

  • Solvent Screening : Test solubility in DMSO, DMF, and THF, noting pH dependence (carboxylic acid protonation state affects solubility) .
  • Quantitative Analysis : Use UV-Vis spectroscopy or HPLC to measure saturation concentrations under varied conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.